molecular formula C8H8N2 B12963338 2-ethynyl-N-methylpyridin-4-amine

2-ethynyl-N-methylpyridin-4-amine

Cat. No.: B12963338
M. Wt: 132.16 g/mol
InChI Key: KNFIKXDXTIIKBT-UHFFFAOYSA-N
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Description

2-Ethynyl-N-methylpyridin-4-amine is a pyridine derivative featuring an ethynyl group (–C≡CH) at the 2-position and a methylamino (–NHCH₃) substituent at the 4-position of the pyridine ring. This compound combines the aromaticity of pyridine with the reactivity of an alkyne and a secondary amine. The ethynyl group may enable click chemistry or cross-coupling reactions, while the methylamino group could influence hydrogen-bonding or steric interactions in supramolecular systems.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethynyl-N-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-7-6-8(9-2)4-5-10-7/h1,4-6H,2H3,(H,9,10)

InChI Key

KNFIKXDXTIIKBT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-N-methylpyridin-4-amine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 2-ethynyl-N-methylpyridin-4-amine may involve large-scale palladium-catalyzed cross-coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-N-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.

Scientific Research Applications

2-ethynyl-N-methylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between 2-ethynyl-N-methylpyridin-4-amine and related pyridine derivatives from the evidence:

Compound Name Substituents (Position) Key Features Reference
2-Ethynyl-N-methylpyridin-4-amine –C≡CH (2), –NHCH₃ (4) Alkyne for click chemistry; methylamino group for H-bonding/steric effects (Hypothetical)
4-Ethoxypyridin-2-amine –OCH₂CH₃ (4), –NH₂ (2) Ethoxy group enhances solubility; amino group enables H-bonding
4-Ethenylpyridin-2-amine –CH=CH₂ (4), –NH₂ (2) Vinyl group allows polymerization or Diels-Alder reactions
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine –OCH₃ (4), –C≡C–Si(CH₃)₃ (3), –NH₂ (2) Silyl-protected alkyne for controlled reactivity
N,N',2'-Trimethylpyridin-4-amine –N(CH₃)₂ (4), –CH₃ (2) Dimethylamino group increases steric bulk and basicity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine –NH–CH₂–CH₂–piperazine (2) Piperazine moiety enhances binding to receptors (e.g., serotonin)

Key Findings:

Reactivity: The ethynyl group in 2-ethynyl-N-methylpyridin-4-amine is more reactive than the ethenyl group in 4-ethenylpyridin-2-amine , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, trimethylsilyl-protected alkynes (e.g., ) require deprotection for further reactions.

Structural Impact :

  • Substituents at the 4-position (e.g., –OCH₃ in , –NHCH₃ in the target compound) influence electronic effects on the pyridine ring. Electron-donating groups like –NHCH₃ may increase basicity at the pyridine nitrogen.
  • Steric hindrance from bulky substituents (e.g., piperazine in or trimethylsilyl in ) can limit accessibility in catalytic or binding applications.

Applications :

  • Compounds with ethynyl/vinyl groups (e.g., ) are often used in material science or bioconjugation.
  • Piperazine-containing derivatives (e.g., ) are common in drug design due to their affinity for neurological targets.

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